1,6,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine
Description
Properties
CAS No. |
676614-08-7 |
|---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
1,6,7-trimethylimidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C9H12N4/c1-5-4-11-8-7(6(5)2)13(3)9(10)12-8/h4H,1-3H3,(H2,10,11,12) |
InChI Key |
AXEMVPRPRAXVCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1C)N(C(=N2)N)C |
Origin of Product |
United States |
Preparation Methods
Tandem SNAr Reaction–Reduction–Heterocyclization (Green Synthesis)
- Starting Material : 2-Chloro-3-nitropyridine (1 ).
- SNAr Reaction : React with 1,5,6-trimethylpyridin-2-amine in H2O-IPA (1:1) at 80°C for 2 h to form intermediate 2 .
- Nitro Reduction : Treat with Zn/HCl (1:0.5 equiv) at 80°C for 45 min to yield pyridine-2,3-diamine (3 ).
- Heterocyclization : Condense with formaldehyde (1 equiv) in H2O-IPA at 85°C for 10 h.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| SNAr | 90 | 95 |
| Reduction | 85 | 92 |
| Cyclization | 78 | 89 |
Advantages :
- Avoids transition-metal catalysts.
- Uses eco-friendly H2O-IPA solvent.
Suzuki Cross-Coupling and Cyclative Cleavage
- Intermediate Preparation : Synthesize 2-amino-5-chloro-3-nitropyridine (20a ) via nucleophilic displacement of 4,5-dichloro-3-nitropyridin-2-amine with (S)-3-acetamidopyrrolidine.
- Reductive Cyclization : React with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde under Na2S2O4 to form imidazo[4,5-b]pyridine core.
- Methylation : Introduce methyl groups via Pd-catalyzed coupling with trimethylboroxine.
Reaction Conditions :
- Temperature: 80°C (cyclization), 110°C (Suzuki coupling).
- Catalyst: Pd(PPh3)4 (5 mol%).
- Molecular Formula : C9H12N4 (MW: 176.22 g/mol).
- 1H NMR (DMSO-d6) : δ 2.35 (s, 3H, N1-CH3), 2.58 (s, 6H, C6/C7-CH3), 6.90 (s, 2H, NH2).
Scaffold-Hopping from 1H-Imidazo[4,5-c]pyridine Derivatives
- Scaffold Design : Replace 1H-imidazo[4,5-c]pyridine with 3H-imidazo[4,5-b]pyridine to enhance selectivity.
- Methyl Group Installation :
- C6/C7 Methyl : Use 6,7-dimethylpyridin-2-amine as starting material.
- N1 Methyl : Alkylate imidazole nitrogen with methyl iodide in DMF.
- Amination : Introduce NH2 at C2 via Buchwald-Hartwig coupling with NH3.
Optimization Insights :
- Lipophilic Efficiency (LipE) : 4.2 for target compound vs. 3.8 for non-methylated analogs.
- Selectivity : 21-fold improvement in JAK1/TYK2 inhibition compared to parent scaffold.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Tandem SNAr | 78 | 89 | Eco-friendly, one-pot | Limited to simple aldehydes |
| Suzuki Cross-Coupling | 65 | 91 | High regiocontrol | Requires Pd catalysts |
| Scaffold-Hopping | 72 | 87 | Enables selectivity tuning | Multi-step synthesis |
Analytical Characterization
- Mass Spectrometry :
- ESI-TOF : m/z 177.112 [M+H]+ (calc. 176.223).
- Chromatography :
- HPLC : tR = 6.2 min (C18 column, 0.1% TFA in H2O/MeCN).
- Stability :
- pH 7.4 PBS : t1/2 > 24 h at 25°C.
Industrial-Scale Considerations
- Cost Analysis : Tandem SNAr method reduces solvent costs by 40% compared to Suzuki coupling.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.
Chemical Reactions Analysis
Types of Reactions
1,6,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazopyridine N-oxides, while reduction can produce partially saturated derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives, including 1,6,7-trimethyl-1H-imidazo[4,5-b]pyridin-2-amine. Research indicates that this compound can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 3 (STAT3) pathways in cancer cell lines such as MDA-MB-231 (breast cancer) and SKOV3 (ovarian cancer) . The compound's ability to reduce inflammatory cytokines and modulate gene expression related to inflammation underscores its potential therapeutic applications.
Anticancer Properties
The compound has shown promise as an anticancer agent. In vitro studies have demonstrated that it can decrease cell viability in cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction of 1,6,7-trimethyl-1H-imidazo[4,5-b]pyridin-2-amine with various biological targets. These studies suggest that the compound can effectively bind to specific proteins involved in cancer progression and inflammation, thereby enhancing its therapeutic efficacy .
Case Studies
Mechanism of Action
The mechanism of action of 1,6,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter . This action involves the displacement of RELA/p65 and associated coregulators from the promoter, thereby modulating the expression of inflammatory cytokines.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The methyl groups in 1,6,7-trimethyl-1H-imidazo[4,5-b]pyridin-2-amine enhance steric bulk but reduce solubility compared to phenyl-substituted analogs like PhIP, which may exhibit higher lipophilicity due to the aromatic ring .
Biological Activity
1,6,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. Its unique structure, featuring three methyl groups at the 1, 6, and 7 positions of the imidazo ring, contributes to its distinctive chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula: C9H12N4
- Average Mass: 176.223 g/mol
- Structural Features: The compound's specific substitution pattern enhances its lipophilicity and influences its interactions with biological targets.
Research indicates that 1,6,7-trimethyl-1H-imidazo[4,5-b]pyridin-2-amine exhibits significant biological activities primarily through:
- Enzyme Inhibition: The compound can bind to specific enzymes' active sites, inhibiting their catalytic activity. This interaction prevents substrate binding and subsequent enzymatic reactions.
- Receptor Modulation: It may act as either an agonist or antagonist in various signaling pathways by modulating receptor activities.
Biological Activities
The compound has been studied for its potential in various therapeutic areas:
Antiviral Activity
Recent studies have highlighted the antiviral properties of imidazo[4,5-b]pyridine derivatives. For instance, compounds similar to 1,6,7-trimethyl-1H-imidazo[4,5-b]pyridin-2-amine have shown efficacy against viral enzymes such as NS5B RNA polymerase with IC50 values indicating significant inhibition in vitro .
Anticancer Potential
The compound has been evaluated for anticancer activity across multiple cell lines. Notably:
- Cell Line Studies: In vitro studies have demonstrated cytotoxic effects against various cancer cell lines including MCF-7 and A549. The compound exhibits growth inhibition with IC50 values ranging from 10 to 30 µM .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiviral | NS5B RNA Polymerase | <10 | |
| Anticancer | MCF-7 Cell Line | 15 | |
| Anticancer | A549 Cell Line | 25 |
Case Studies
Case Study 1: Enzyme Inhibition
A study conducted on the enzyme inhibition properties of imidazo[4,5-b]pyridine derivatives found that certain analogs of 1,6,7-trimethyl-1H-imidazo[4,5-b]pyridin-2-amine effectively inhibited Aurora kinases. These kinases are crucial in cell cycle regulation and are often overexpressed in cancers. The binding affinity and selectivity were assessed using molecular docking studies which revealed promising results for future drug development .
Case Study 2: Cytotoxicity Assessment
In another study evaluating the cytotoxicity of various imidazo[4,5-b]pyridine derivatives on cancer cell lines, it was found that compounds with similar structures to 1,6,7-trimethyl-1H-imidazo[4,5-b]pyridin-2-amine exhibited significant apoptotic effects. The study utilized the MTT assay to determine cell viability post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
